molecular formula C15H12N4OS B2735964 N-benzoyl-N'-(1H-indazol-6-yl)thiourea CAS No. 866049-27-6

N-benzoyl-N'-(1H-indazol-6-yl)thiourea

Cat. No. B2735964
CAS RN: 866049-27-6
M. Wt: 296.35
InChI Key: BOQDSDCNVCRLFD-UHFFFAOYSA-N
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Description

“N-benzoyl-N’-(1H-indazol-6-yl)thiourea” is a chemical compound with the molecular formula C15H12N4OS . It is a solid substance .


Molecular Structure Analysis

The InChI code for “N-benzoyl-N’-(1H-indazol-6-yl)thiourea” is 1S/C8H8N4S/c9-8(13)11-6-2-1-5-4-10-12-7(5)3-6/h1-4H, (H,10,12)(H3,9,11,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-benzoyl-N’-(1H-indazol-6-yl)thiourea” is a solid substance with a melting point of 207 degrees Celsius . The molecular weight of the compound is 296.35 .

Scientific Research Applications

Structural and Vibrational Characterization

Thiourea derivatives, such as 1-benzyl-3-furoyl-1-phenylthiourea, have been synthesized and characterized by vibrational spectroscopy, multinuclear NMR, and XRD analysis. These compounds exhibit a U-shape conformation influenced by intramolecular N-H⋯OC hydrogen bonding, which dictates their geometrical parameters and molecular stability. The analysis of molecular electrostatic potential maps and non-linear optical behavior further contributes to understanding the electronic structure and potential applications of these compounds (Lestard et al., 2015).

Synthesis and Cytotoxicity

Novel 1-benzoyl-3-methyl thiourea derivatives designed and synthesized with substitutions at aromatic positions have shown potential anticancer activities. Their structures were confirmed using spectroscopic methods, and their cytotoxicity against HeLa cell lines was evaluated, indicating potent cytotoxic effects (Ruswanto et al., 2015).

Selective Metal Recovery

N-benzoyl-N′,N′-diheptadecylthiourea has been evaluated as a selective extractant for mercury, demonstrating high selectivity in liquid-liquid extraction experiments. A solid supported liquid membrane system developed for mercury permeation highlights the application of thiourea derivatives in environmental remediation and analytical applications (Fontàs et al., 2005).

Antimicrobial and Antitumor Activities

Thiourea derivatives have been explored for their biological activities, including antimicrobial and antitumor effects. Compounds like 1-benzoyl(1,2,4-triazol-3-yl)thiourea and their metal complexes have been synthesized and tested for in vitro activity against fungi, bacteria, and their potential as hepatocellular antitumor drugs, showcasing the versatility of thiourea derivatives in medicinal chemistry (Hassan et al., 2019).

Supramolecular Structure and Plant-Growth Regulation

Investigations into the supramolecular structure of N-benzoylthiourea have revealed its potential in antimicrobial applications and plant growth regulation. The study of its crystal structure and intramolecular hydrogen bonding underscores the importance of structural analysis in understanding the biological activities of thiourea derivatives (Zhao et al., 2013).

Safety And Hazards

The safety information for “N-benzoyl-N’-(1H-indazol-6-yl)thiourea” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-(1H-indazol-6-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-14(10-4-2-1-3-5-10)18-15(21)17-12-7-6-11-9-16-19-13(11)8-12/h1-9H,(H,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQDSDCNVCRLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329556
Record name N-(1H-indazol-6-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-benzoyl-N'-(1H-indazol-6-yl)thiourea

CAS RN

866049-27-6
Record name N-(1H-indazol-6-ylcarbamothioyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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